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Compound of Interest |

3-(4-Methylbenzyl)piperidine
Compound Name:

hydrochloride
CAS No.: 625454-26-4
Cat. No.: B1369208

Get Quote

\ J

Compound ID: 3-(4-Methylbenzyl)piperidine hydrochloride CAS Registry Number: 625454-
26-4 (HCl salt) / 136421-81-3 (Free base) Molecular Formula: C13H19N - HCI Molecular Weight:
225.76 g/mol (Salt) / 189.30 g/mol (Free Base)[1]

Introduction & Structural Context

3-(4-Methylbenzyl)piperidine is a pharmacophore often associated with NMDA receptor
antagonism (specifically GIuN2B subunit selectivity) and monoamine transporter modulation.
Unlike its N-substituted counterparts, the C3-substitution creates a chiral center, necessitating
high-resolution analysis to confirm regiochemistry and purity.

This protocol addresses the challenge of characterizing the hydrochloride salt form, which
exhibits distinct solubility and spectral properties compared to the free base.[1]

Sample Preparation Protocol

Critical Step: The hydrochloride salt is highly polar. Improper solvent selection will result in
broad, uninterpretable NMR signals due to aggregation or exchangeable protons.[1]
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Method A: NMR Sample Preparation

e Solvent Selection: Use DMSO-ds (99.9% D) for optimal solubility and resolution of the
ammonium protons. Avoid CDCIls unless the free base is generated, as the salt may form
tight ion pairs causing line broadening.[1]

o Concentration: Weigh 5-10 mg of the solid into a clean vial.
e Dissolution: Add 0.6 mL of DMSO-ds. Vortex for 30 seconds.[2]
o Reference: Add 0.03% TMS (Tetramethylsilane) as an internal standard (

0.00 ppm).

o Transfer: Filter through a cotton plug into a 5mm NMR tube to remove micro-particulates that
affect shimming.[2]

Method B: Mass Spectrometry Sample Preparation

e Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC grade).

o Working Solution: Dilute 10 pL of stock into 990 pL of 50:50 Methanol:Water + 0.1% Formic
Acid.

¢ Target Concentration: ~1 pg/mL (approx. 5 uM) for ESI-MS.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and structural connectivity via fragmentation patterns.[3]

Instrument Parameters (ESI-QTOF)

« lonization Mode: Electrospray lonization (ESI), Positive Mode (+).[1][3]
e Capillary Voltage: 3.5 kV.[2][4][5]
e Fragmentor Voltage: 100-135 V (Optimized to prevent in-source fragmentation).

o Collision Energy (MS/MS): Ramp 10-40 eV.
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Data Interpretation & Expected Signals

The spectrum will be dominated by the protonated molecular ion

[6]

lon Type

m/z (Expected)

Identity

Mechanism of
Formation

Precursor

190.16

Protonation of

piperidine nitrogen.

Fragment 1

105.07

Diagnostic Peak. 4-
Methylbenzyl cation
(Tropylium derivative).
Formed via cleavage
of the C3-benzylic
bond.

Fragment 2

84.08

Piperidine ring
fragment
(Tetrahydropyridinium)
J1]

Fragment 3

56.05

Retro-Diels-Alder
cleavage of the

piperidine ring.

MS Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation flow for structural confirmation.
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Caption: ESI-MS/MS fragmentation pathway highlighting the diagnostic cleavage of the 4-
methylbenzyl moiety.

NMR Spectroscopy Analysis

Objective: Validate regiochemistry (3-position substitution) and salt formation.

Experimental Setup

e Frequency: 400 MHz or higher (500/600 MHz recommended for resolving piperidine
multiplets).

o Temperature: 298 K (25°C).

e Pulse Sequence: zg30 (Standard 1H), jmod or deptq (13C with multiplicity editing).[1]

Predicted 1H NMR Data (DMSO-de)

Note: Chemical shifts are estimated based on chemometric additivity rules for piperidine salts
and p-tolyl derivatives.
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Shift (
Position
ppm)

Multiplicity

Integral

Assignment
Logic

NHz* 8.80-9.20

Broad Singlet

2H

Ammonium
protons
(deshielded by

positive charge).

Ar-H 7.10

Doublet (

Hz)

2H

Aromatic AA'BB'
system (ortho to

methyl).

Ar-H 7.05

Doublet (

Hz)

2H

Aromatic AA'BB'
system (ortho to

methylene).

N-CH eq 3.20-3.35

Broad Doublet

2H

Equatorial
protons at C2/C6
(deshielded by
N+).

N-CH ax 2.70-2.85

Triplet/Multiplet

2H

Axial protons at
C2/Ce6.

Benzylic 2.45 - 2.55

Doublet (

Hz)

2H

Methylene linking
ring to aryl
group. Overlaps
with DMSO.[2]

Ar-CHs 2.28

Singlet

3H

Diagnostic
methyl group on

the aromatic ring.

C3-H 1.90-2.05

Multiplet

1H

Methine proton
at the

substitution site.

C4/C5 1.60-1.80

Multiplet

2H

Equatorial ring

protons.[2]
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) Axial ring
C4/C5 1.20-1.40 Multiplet 2H
protons.[2]

13C NMR Assignments (DMSO-ds)

e Aromatic Carbons: ~135.0 (C-Me), ~136.5 (C-CHZ2), 129.0 (2C), 128.5 (2C).[1]
e Aliphatic Carbons:

o C2/C6 (N-adjacent): ~44.0 — 47.0 ppm (Broadened by N-coupling).

[e]

Benzylic CH2: ~40.0 ppm.[2][4][7]

o

C3 (Methine): ~35.0 ppm.[1][7]

[¢]

Ar-CH3: 20.5 ppm.

[e]

C4/C5: ~28.0 — 22.0 ppm.[2]

Quality Control & Validation Workflow

To ensure the data generated is reliable, follow this self-validating workflow.
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Caption: Step-by-step Quality Control decision tree for compound validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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